molecular formula C13H21NO4 B1456604 2,5-Dioxopyrrolidin-1-yl nonanoate CAS No. 104943-23-9

2,5-Dioxopyrrolidin-1-yl nonanoate

Cat. No.: B1456604
CAS No.: 104943-23-9
M. Wt: 255.31 g/mol
InChI Key: OVQHBHMRZFPJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl nonanoate, also known as DNPN, is a chemical compound with significant applications in scientific research and industry. It has a CAS Number of 104943-23-9 and a molecular weight of 255.31 .


Molecular Structure Analysis

The linear formula of this compound is C13H21NO4 . Detailed structural analysis or crystallographic data is not available in the search results.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticonvulsant Agent Development

A study by Kamiński et al. (2015) focused on synthesizing a range of compounds, including derivatives of 2,5-dioxopyrrolidin-1-yl, as potential hybrid anticonvulsant agents. These compounds, which combined elements of known antiepileptic drugs, showed promising results in preclinical seizure models, suggesting their potential in developing new anticonvulsant medications (Kamiński et al., 2015).

Osteoporosis Treatment Research

Coleman et al. (2004) identified derivatives of 2,5-dioxopyrrolidin-1-yl nonanoate as potent and selective antagonists of the αvβ3 receptor. These compounds demonstrated significant potential in the treatment of osteoporosis, showing promising in vitro profiles and efficacy in vivo models (Coleman et al., 2004).

Biopolymer Labeling

Crovetto et al. (2008) synthesized a derivative of 2,5-dioxopyrrolidin-1-yl for use as an amine-reactive derivative in labeling biopolymers. This application is significant for biochemical and medical research, as it enables the stable labeling of nucleic acids for various analytical purposes (Crovetto et al., 2008).

Monoclonal Antibody Production Enhancement

Aki et al. (2021) discovered that a compound related to this compound could improve monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is crucial for the pharmaceutical industry, as it could lead to more efficient production processes for monoclonal antibodies, which are vital in many therapeutic applications (Aki et al., 2021).

Protein and Enzyme Conjugation

Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent involving 2,5-dioxopyrrolidin-1-yl derivatives. This advancement is significant for bioconjugation techniques, enabling more efficient and selective conjugation of proteins and enzymes for various research and therapeutic purposes (Reddy et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl nonanoate plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of covalent bonds with lysine residues. This interaction is crucial for the modification of proteins, which can alter their function and activity. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research and applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. Additionally, it can suppress cell growth and affect the glycosylation of proteins, which is critical for their function and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of proteins. It binds to lysine residues, forming stable covalent bonds that can alter the protein’s structure and function. This modification can lead to enzyme inhibition or activation, depending on the specific protein and context. The compound’s ability to modify proteins at the molecular level makes it a powerful tool for studying protein function and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in protein glycosylation and cell metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance protein production and cellular metabolism without significant toxicity. At higher doses, it can cause adverse effects such as cell growth inhibition and changes in protein glycosylation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein modification and degradation. It interacts with enzymes such as lysine-specific demethylase and ubiquitin ligases, which play crucial roles in protein turnover and regulation . The compound’s ability to modify proteins and influence their degradation pathways makes it a valuable tool for studying protein dynamics and regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s distribution within cells is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its effects on protein modification and function . The compound’s ability to localize to specific subcellular compartments is crucial for its role in regulating protein function and cellular processes.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQHBHMRZFPJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90761653
Record name 1-(Nonanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104943-23-9
Record name 1-(Nonanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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